Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a chiral spirocyclic compound characterized by a 1-oxa-8-azaspiro[3.5]nonane core. The (4R) stereochemistry at the spiro center distinguishes it from its enantiomer, the (4S)-configured derivative. Its molecular formula is C₁₅H₁₉NO₃ (molecular weight: 261.32 g/mol), with a benzyl ester group enhancing lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery . The spirocyclic architecture introduces conformational constraints, which can modulate receptor binding and metabolic stability in bioactive molecules .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2/t15-/m1/s1 |
InChI Key |
OQWGZBJXUTYQAE-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis Method (Patent CN113214290A)
A patented industrially viable method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, closely related to Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, involves the following steps:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol (compound 1) with chloroacetyl chloride | First base (triethylamine, pyridine, diisopropylethylamine, or potassium carbonate) in a first solvent | Formation of compound 2 (chloroacetylated intermediate) |
| 2 | Self-cyclization of compound 2 | Second base (alkali) in inert atmosphere and second solvent | Formation of compound 3 (spirocyclic intermediate) |
| 3 | Reduction of compound 3 | Reducing agent (molar ratio 1:1 to 1:5), inert atmosphere, third solvent | Formation of compound 4 (reduced intermediate) |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | Hydrogen pressure 20-100 psi, temperature 20-50 °C, 8-20 hours, acetic acid as activator | Formation of target compound 5 (2,5-dioxa-8-azaspiro[3.5]nonane) |
This method provides advantages such as use of cheap, readily available raw materials, a short synthetic route, high yield, and suitability for industrial scale-up.
Multi-Step Synthesis via Imine Formation and Allylmagnesium Chloride Addition (Literature)
An alternative synthetic approach, useful for related spirocyclic pyrrolidines and applicable to this compound synthesis, involves:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Formation of imine via reflux of ketones with benzylamine in toluene using a Dean-Stark trap | Reflux 1 hour, removal of water | Nearly quantitative yield of imine intermediate |
| 2 | Addition of allylmagnesium chloride to imine in THF at low temperature (-20 °C to room temp) | Dropwise addition over 30 min, overnight stirring | >90% yield of allylated intermediate |
| 3 | Bromocyclization using aqueous HBr and bromine in dichloromethane at <25 °C | Controlled addition of Br2 over 1 hour | Formation of brominated intermediate |
| 4 | Treatment with triethylamine to induce cyclization and neutralize acid | Room temperature, exothermic reaction | Product purity ~90%, further purified by chromatography |
This method emphasizes the use of benzyl protecting groups and careful temperature and solvent control to achieve high yields and purity. It also allows for the preparation of intermediates suitable for further functionalization.
Use of Protective Groups and Catalysts
- Benzyl (Bn) protecting groups are used to protect amine functionalities during multi-step synthesis.
- Catalytic hydrogenation (e.g., Pd/C catalyst) under mild hydrogen pressure is employed to remove Bn groups efficiently.
- Acetic acid can act as an activator during hydrogenation to improve reaction rates.
- Bases such as triethylamine or potassium carbonate are used to neutralize acids and facilitate cyclization steps.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Method 1 (Patent) | Method 2 (Literature) |
|---|---|---|
| Starting Material | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol | Ketones and benzylamine |
| Key Reaction Types | Acylation, cyclization, reduction, hydrogenation | Imine formation, Grignard addition, bromocyclization, base treatment |
| Solvents | Various organic solvents (unspecified) | Toluene, THF, dichloromethane |
| Bases Used | Triethylamine, pyridine, potassium carbonate | Triethylamine |
| Reducing Agent | Unspecified (molar ratio 1:1 to 1:5) | Allylmagnesium chloride (2 M in THF) |
| Hydrogenation Conditions | 20-100 psi H2, 20-50 °C, 8-20 h | Pd/C catalyst, room temperature |
| Yield | High (unspecified exact %) | >90% for initial steps, ~42% overall in some cases |
| Reaction Atmosphere | Inert (N2 or Ar) | Ambient or inert as required |
Exhaustive Research Findings and Notes
- The patented method emphasizes industrial applicability with raw materials that are cheap and easily sourced, making it suitable for scale-up production.
- The literature methods provide detailed reaction conditions for each step, including solvent volumes, temperatures, and reaction times, enabling reproducibility and optimization.
- Protective group strategy is crucial in these syntheses to avoid side reactions and facilitate purification.
- The use of allylmagnesium chloride as a nucleophile is preferred over allylmagnesium bromide due to availability and comparable yields.
- Bromocyclization and subsequent base treatment are key steps to form the spirocyclic ring system with high stereoselectivity.
- Catalytic hydrogenation is a mild and effective method for deprotection of benzyl groups, essential for obtaining the free amine in the final product.
- The chiral center at the 4-position (R configuration) is preserved throughout the synthesis by controlling reaction conditions and stereoselective steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate and related compounds:
1. Chemical Identification and Properties:
- Name: this compound .
- Molecular Formula: .
- Molecular Weight: 261.32 .
- CAS Number: 1527519-16-9 .
- Purity: Typically ±97% .
- Synonyms: Includes SCHEMBL15958471, F89742, and this compound .
- Product Family: Heterocyclic Building Blocks .
2. Availability and Use:
- It is sold in amounts such as 100 mg .
- It is available for purchase in varying quantities, for example, 250mg, 500mg, 1g, and 5g .
- It is intended for professional manufacturing, research laboratories, and industrial/commercial use only, not for medical or consumer use .
3. Synthesis:
- A synthesis method for a related compound, 2, 5-dioxa-8-azaspiro [3.5] nonane, has been developed. The method involves several steps: reacting a compound with chloroacetyl chloride, self-cyclization, reduction, and removing a protecting group through catalytic hydrogenation .
4. Potential Applications
Mechanism of Action
The mechanism of action of Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Impact : The (4R) configuration may confer unique binding modes in enzyme inhibition compared to (4S) or planar analogs, as spirocyclic systems restrict rotational freedom .
- Synthetic Utility : Benzyl esters are preferred in peptide coupling reactions, whereas tert-butyl esters offer acid-labile protection, enabling divergent synthetic routes .
- Conformational Analysis: Computational studies using Cremer-Pople puckering coordinates suggest that 1-oxa-8-azaspiro[3.5]nonane derivatives exhibit moderate ring strain, balancing reactivity and stability .
Biological Activity
Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, with CAS number 1527519-16-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- CAS Number : 1527519-16-9
- Purity : Typically around 95% to 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect fatty acid amide hydrolase (FAAH) activity, which is crucial for modulating endocannabinoid levels in the body .
- Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, indicating that it may play a role in protecting neuronal cells from damage due to oxidative stress or neuroinflammation .
Table 1: Summary of Pharmacological Activities
Case Studies
-
FAAH Inhibition Study :
A study demonstrated that this compound significantly inhibited FAAH at concentrations above 50 μM, leading to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation . -
Microbial Resistance :
In vitro tests revealed that this compound had notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant bacterial infections. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range . -
Neuroprotective Mechanisms :
Research exploring the neuroprotective properties indicated that the compound could reduce neuronal cell death in models of oxidative stress by modulating apoptotic pathways and enhancing antioxidant defenses .
Q & A
How to optimize the synthesis of Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate to improve yield and enantiomeric purity?
Basic Research Question
Methodological Answer:
Key steps include:
- Ring-closing conditions : Use high-resolution NMR to monitor reaction intermediates, as described in spirocyclic synthesis protocols for analogous compounds (e.g., tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) . Adjust solvent polarity (e.g., switch from THF to DCM) to stabilize transition states.
- Chiral resolution : Employ chiral HPLC with amylose-based columns to separate enantiomers, referencing methods for spirocyclic amines .
- Temperature control : Maintain sub-0°C conditions during cyclization to minimize racemization, as demonstrated in ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate synthesis .
What spectroscopic techniques are most effective for characterizing the spirocyclic structure and confirming stereochemistry?
Basic Research Question
Methodological Answer:
- NMR spectroscopy : Use - HMBC to verify spirojunction connectivity, correlating quaternary carbons with adjacent protons .
- X-ray crystallography : Resolve absolute stereochemistry via single-crystal analysis, as applied to tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate derivatives .
- IR spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm) to confirm ester group integrity .
How to resolve contradictions in biological activity data when testing this compound as a fatty acid amide hydrolase (FAAH) inhibitor?
Advanced Research Question
Methodological Answer:
- Enzyme assay validation : Compare inhibition kinetics under standardized conditions (pH 7.4, 37°C) using recombinant FAAH isoforms, noting differences in substrate specificity .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) that may interfere with activity measurements .
- Structural analogs : Test 7-azaspiro[3.5]nonane-7-carboxamides (patented FAAH inhibitors) as positive controls to isolate scaffold-specific effects .
What computational methods are suitable for modeling the spirocyclic ring conformation and predicting reactivity?
Advanced Research Question
Methodological Answer:
- Molecular dynamics (MD) : Simulate ring puckering using Cremer-Pople coordinates to analyze nonplanar conformations and energy barriers .
- Density Functional Theory (DFT) : Calculate transition states for ester hydrolysis or ring-opening reactions, optimizing at the B3LYP/6-31G* level .
- Docking studies : Map the compound’s interaction with FAAH’s catalytic Ser241-Ser217-Lys142 triad using AutoDock Vina, referencing WO2010049841 patent data .
How to handle safety and stability concerns during experimental procedures involving this compound?
Basic Research Question
Methodological Answer:
- Storage : Store under argon at –20°C to prevent ester hydrolysis, as recommended for tert-butyl spirocyclic carboxylates .
- Handling : Use flame-retardant lab coats and nitrile gloves, inspecting gloves for defects before use, per Combi-Blocks’ safety guidelines .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal, complying with PRTR regulations .
How to design structure-activity relationship (SAR) studies to modify the benzyl ester group while maintaining spirocyclic stability?
Advanced Research Question
Methodological Answer:
- Bioisosteric replacement : Substitute benzyl with 4-fluorobenzyl or cyclopropylmethyl groups, assessing steric effects via XLogP3-AA calculations .
- Stability assays : Incubate analogs in PBS (pH 7.4) at 37°C for 24 hours, quantifying intact compound via UPLC-MS to correlate substituents with hydrolytic resistance .
- Crystallographic analysis : Compare crystal packing of analogs (e.g., tert-butyl vs. benzyl derivatives) to identify substituents that minimize ring strain .
What are the key considerations in selecting protecting groups for the azaspiro moiety during multi-step synthesis?
Basic Research Question
Methodological Answer:
- Acid sensitivity : Avoid Boc groups if downstream steps require acidic conditions; opt for benzyloxycarbonyl (Cbz) protections, as shown in 8-azaspiro[4.5]decane syntheses .
- Deprotection efficiency : Use Pd/C hydrogenolysis for benzyl esters, ensuring compatibility with spirocyclic stability, as validated in 1-oxa-8-azaspiro[4.5]decane derivatives .
- Orthogonality : Combine tert-butyl esters with Fmoc-protected amines for sequential deprotection in peptide-spirocyclic hybrid syntheses .
How to analyze reaction intermediates when unexpected byproducts form during ring-closing steps?
Advanced Research Question
Methodological Answer:
- In situ monitoring : Use ReactIR to track carbonyl intermediates (e.g., ketones or lactones) during cyclization .
- High-resolution mass spectrometry (HRMS) : Assign exact masses to byproducts (e.g., dimeric adducts or oxidation products) using ESI+ mode .
- Mechanistic studies : Probe solvent effects (e.g., DMF vs. acetonitrile) to differentiate between SN2 vs. radical-mediated pathways, as seen in spirocyclic ether syntheses .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
